molecular formula C14H17NO2 B11717864 Ethyl 3-(5-Methyl-3-indolyl)propanoate

Ethyl 3-(5-Methyl-3-indolyl)propanoate

Cat. No.: B11717864
M. Wt: 231.29 g/mol
InChI Key: QFYOUEUDZJAIPA-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Methyl-3-indolyl)propanoate is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by an indole ring substituted with an ethyl ester group and a propanoate chain. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound can be achieved by reacting 5-methylindole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(5-Methyl-3-indolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Scientific Research Applications

Ethyl 3-(5-Methyl-3-indolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

  • Ethyl 3-(3-indolyl)propanoate
  • Methyl 3-(5-Methyl-3-indolyl)propanoate
  • Ethyl 3-(5-Methyl-2-indolyl)propanoate

Comparison: this compound is unique due to the specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 3-(5-methyl-1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H17NO2/c1-3-17-14(16)7-5-11-9-15-13-6-4-10(2)8-12(11)13/h4,6,8-9,15H,3,5,7H2,1-2H3

InChI Key

QFYOUEUDZJAIPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)C

Origin of Product

United States

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